molecular formula C18H26N2O4 B1399395 tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate CAS No. 929048-08-8

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1399395
CAS No.: 929048-08-8
M. Wt: 334.4 g/mol
InChI Key: MCFFCQNSBLVXKS-HNNXBMFYSA-N
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Description

tert-Butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a carbamate-protected amine group (phenylmethoxycarbonylaminomethyl) and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptide mimetics. The stereochemistry at the 2-position (S-configuration) and the carbamate functionality enhance its stability and modulate reactivity for downstream applications .

Properties

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(20)12-19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFCQNSBLVXKS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate typically involves the protection of amino acids and subsequent coupling reactions. One common method involves the use of tert-butyl esters and phenylmethoxycarbonyl (Cbz) protecting groups . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The compound’s ester group can be hydrolyzed to release the active amino acid derivative, which then exerts its effects on target proteins and enzymes .

Comparison with Similar Compounds

Functional Group Diversity

The target compound is distinguished by its phenylmethoxycarbonylaminomethyl group. Below is a comparison with key analogs:

Compound Name Key Substituent Functional Group Role Reference
tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate m-tolylcarbamoyl Amide; hydrogen-bonding capability
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-octylphenethyl Lipophilic chain; enhances membrane permeability
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyloxy Leaving group for nucleophilic substitution
tert-Butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate Aminoethyl Basic amine; reactive site for conjugation
tert-Butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate Fluoromethyl Electronegative; enhances metabolic stability

Key Insight: The phenylmethoxycarbonylaminomethyl group in the target compound provides a bulky, aromatic carbamate, balancing steric hindrance and hydrolytic stability compared to smaller groups (e.g., fluoromethyl) or reactive amines (e.g., aminoethyl).

Physicochemical Properties

Substituents critically influence physical states and solubility:

Compound Name Physical State Key Property Impact Reference
tert-Butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate Solid (predicted) Low solubility in water; moderate lipophilicity N/A
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate Oil High lipophilicity
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate Solid Polar due to hydroxyl and methoxymethyl groups
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Oil Polarizable sulfonate group

Key Insight : The aromatic phenyl group in the target compound likely increases crystallinity compared to alkylated analogs (e.g., ), while the carbamate may reduce solubility relative to hydroxylated derivatives (e.g., ).

Biological Activity

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 251.29 g/mol

The structural features, including the pyrrolidine ring and the tert-butyl group, contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several modes of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may be relevant in treating diseases characterized by overactive enzymatic pathways.
  • Receptor Modulation : It may interact with specific receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Antiproliferative Activity : In cell line assays, this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study 1 : A study on mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential utility in cancer therapies.
  • Study 2 : Another investigation focused on the compound's neuroprotective effects, revealing that it could mitigate neuronal cell death in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemResult
AntiproliferativeCancer cell linesSignificant inhibition observed
Apoptosis InductionCancer cell linesActivation of caspase pathways
NeuroprotectionNeuronal cell modelsMitigation of cell death
Enzyme InhibitionBiochemical assaysInhibition of specific enzymes
Receptor InteractionBinding assaysModulation of neurotransmitter receptors

Q & A

Q. Example Protocol :

Couple pyrrolidine with tert-butyl bromoacetate under KOtBu in THF.

Introduce the phenylmethoxycarbonyl group via mixed anhydride formation using isobutyl chloroformate .

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns stereochemistry (e.g., (2S) configuration) and confirms substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex pyrrolidine derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₅N₂O₅: 361.1764) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.